![molecular formula C23H31N5O2 B2910877 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 898459-77-3](/img/structure/B2910877.png)
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. This compound is a selective dopamine D3 receptor antagonist and has been found to have promising results in the treatment of various neurological disorders such as schizophrenia and drug addiction.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Similar compounds have been found to act as dopamine and serotonin antagonists . These compounds interact with their targets, leading to changes in the biochemical pathways and resulting in their observed effects.
Biochemical Pathways
Based on the activities of similar compounds, it can be inferred that this compound may affect the dopamine and serotonin pathways .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that this compound may also have potential anti-tubercular activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone in lab experiments include its high potency, selectivity, and low toxicity profile. However, the limitations of using this compound include its limited solubility in water and its high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone. One direction is to further investigate its potential in the treatment of neurological disorders such as schizophrenia and drug addiction. Another direction is to explore its potential in the treatment of other disorders that are associated with dysregulation of dopamine signaling, such as Parkinson's disease. Additionally, future research can focus on developing more efficient synthesis methods and improving the compound's solubility in water to facilitate its use in research.
Métodos De Síntesis
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone involves the reaction of 4-(6-bromo-pyridazin-3-yl)-piperazine with 4-ethoxybenzoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported to have a high yield and purity, making it a suitable method for large-scale production.
Aplicaciones Científicas De Investigación
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders. Studies have shown that this compound has potential in the treatment of schizophrenia, drug addiction, and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-2-30-20-9-7-19(8-10-20)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-5-3-4-6-14-26/h7-12H,2-6,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMBIVOTPFQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.